1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acenaphtho[1,2-d]thiazol-8-yl group suggests a complex, multi-ring structure . The trimethoxyphenyl group would add additional rings and complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the urea group might participate in condensation reactions, while the thiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the acenaphtho[1,2-d]thiazol-8-yl group might influence its electronic properties .Scientific Research Applications
Antioxidant Activity
A study by Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties and evaluated their in vitro antioxidant activity. The compounds with selenourea functionality exhibited potent antioxidant activity, highlighting the potential of such compounds as antioxidant agents (Reddy, M. V., Srinivasulu, D., Peddanna, K., Apparao, C., & Ramesh, P., 2015).
Anti-tumor Metastasis
Research by Xia (2011) explored the effects of a compound similar in structure, focusing on its anti-tumor metastasis properties. The study demonstrated significant reduction in lung metastasis, indicating the therapeutic potential of such compounds in cancer treatment (Xia, Z., 2011).
Reaction with Diamides
A study conducted by Caram et al. (2004) on the reaction of diamides to 1,2,5‐thiadiazole 1,1‐dioxide derivatives provided insights into the chemical reactivity and synthesis pathways of related compounds, which could have implications for developing new pharmaceuticals or materials (Caram, J., Mirífico, M. V., Aimone, S. L., Piro, O., Castellano, E., & Vasini, E., 2004).
Synthesis and Biological Activity
Ling et al. (2008) reported on the synthesis and antitumor activities of novel thiazolyl urea derivatives. Some synthesized compounds showed promising antitumor activities, indicating the potential of such compounds in medicinal chemistry and drug development (Ling, S., Xin, Z., Zhong, J.-Q., & Jian‐xin, F., 2008).
Anticholinesterase and Antioxidant Activities
A series of coumarylthiazole derivatives containing aryl urea/thiourea groups synthesized by Kurt et al. (2015) were evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The compounds exhibited inhibitory activity against both enzymes, with some showing significant antioxidant capacities (Kurt, B. Z., Gazioğlu, I., Sonmez, F., & Kuçukislamoglu, M., 2015).
Future Directions
properties
IUPAC Name |
1-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-16-10-13(11-17(29-2)20(16)30-3)24-22(27)26-23-25-19-14-8-4-6-12-7-5-9-15(18(12)14)21(19)31-23/h4-11H,1-3H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYENZOZSRBLLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea |
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